molecular formula C12H18ClN3O3 B7048772 2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

Cat. No.: B7048772
M. Wt: 287.74 g/mol
InChI Key: PMWZKOOWLSVTTO-UHFFFAOYSA-N
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Description

2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The chloro and methyl substituents are introduced via electrophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with 2-ethylbutanoic acid using amide bond formation techniques under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 4-Chloro-2-methylpyrazole-3-carboxylic acid
  • 2-Ethylbutanoic acid derivatives

Uniqueness

2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2-ethylbutanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(4-chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3/c1-4-12(5-2,11(18)19)7-14-10(17)9-8(13)6-15-16(9)3/h6H,4-5,7H2,1-3H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZKOOWLSVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C(C=NN1C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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